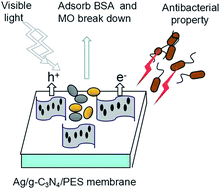Ag modified g-C3N4 composite entrapped PES UF membrane with visible-light-driven photocatalytic antifouling performance
RSC Advances Pub Date: 2017-09-05 DOI: 10.1039/C7RA07775K
Abstract
Membrane fouling is still the main obstacle for the wider application of membrane processes. In this study, different amounts of silver modified graphitic carbon nitride (Ag/g-C3N4) were firstly introduced into polyethersulfone (PES) membranes by blending via a phase-inversion method. The impacts of Ag/g-C3N4 addition on the membrane morphology, filtration and photocatalysis antifouling properties of Ag/g-C3N4/PES nanocomposite membranes were systematically studied. The results illustrated that the addition of Ag/g-C3N4 could make the finger-like voids in Ag/g-C3N4 nanocomposite membrane longer and wider, increasing the hydrophilicity and filtration property of the nanocomposite membrane. Also the addition of Ag/g-C3N4 nanosheets could endow the nanocomposite membranes with excellent antibacterial, photocatalytic dye degradation and antifouling properties under visible light irradiation.


Recommended Literature
- [1] Transition-metal-catalyzed intramolecular cyclization of amido(hetero)arylboronic acid aldehydes to isoquinolinones and derivatives†
- [2] Preparation of a nanostructured iron chromite spinel in the pure form and its catalytic activity for the selective oxidation of benzene to phenol: experimental and DFT studies†
- [3] A microfluidic gradient device for drug screening with human iPSC-derived motoneurons†
- [4] Molecularly-doped polyurethane foams with massive piezoelectric response†
- [5] Thermal and electrical laser tuning in liquid crystal blue phase I†
- [6] 31. The structure of egg-plum gum. Part II. The hydrolysis products obtained from the methylated degraded gum
- [7] Anodic chronopotentiometry of nitrite ions at oxidised platinum electrodes in molten equimolar NaNO3–KNO2
- [8] Conformational preferences of aza-proline residues and their impact on the relative stability of polyproline structures†
- [9] Ir-catalyzed selective dehydrogenative cross-coupling of aryls with o-carboranes via a mixed directing-group strategy†
- [10] A sequential membrane bioreactor followed by a membrane microalgal reactor for nutrient removal and algal biomass production










